molecular formula C13H18N6O4 B12091323 N'-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

N'-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B12091323
M. Wt: 322.32 g/mol
InChI Key: LHTQJADUUNTQJI-PJQLUOCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a dimethylmethanimidamide group. Its molecular formula is C12H15N5O5, and it has a molecular weight of 309.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds.

    Attachment of the Sugar Moiety: The sugar moiety, typically a ribose derivative, is attached to the purine base through glycosylation reactions.

    Introduction of the Dimethylmethanimidamide Group:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N’-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

N’-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes, including DNA and RNA synthesis.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer treatments.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N’-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes involved in DNA and RNA synthesis, leading to the disruption of viral replication and cancer cell proliferation. The molecular pathways involved include the inhibition of DNA polymerase and the incorporation of faulty nucleotides into the DNA strand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit DNA and RNA synthesis makes it a valuable compound in antiviral and anticancer research .

Properties

Molecular Formula

C13H18N6O4

Molecular Weight

322.32 g/mol

IUPAC Name

N'-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-10-9(11(22)17-13)14-6-19(10)12-8(21)3-7(4-20)23-12/h5-8,12,20-21H,3-4H2,1-2H3,(H,16,17,22)/b15-5+

InChI Key

LHTQJADUUNTQJI-PJQLUOCWSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)O

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.